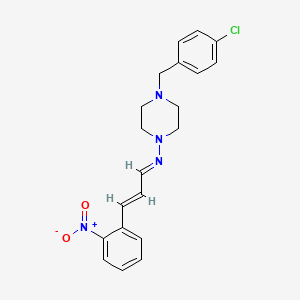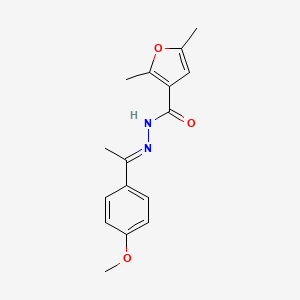
2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide typically involves multiple steps. One common method starts with the preparation of 2,5-Dimethyl-furan-3-carboxylic acid, which can be synthesized through the oxidation of 2,5-dimethylfuran. The carboxylic acid is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 4-methoxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply to its large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Furanones or other oxygenated furans.
Reduction: Amines derived from the hydrazide group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and aromatic moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid: Lacks the hydrazide and aromatic substituents.
4-Methoxybenzaldehyde: Contains the aromatic ring but lacks the furan and hydrazide components.
Hydrazine derivatives: Similar hydrazide functionality but different core structures.
Uniqueness
2,5-Dimethyl-furan-3-carboxylic acid (1-(4-methoxy-phenyl)-ethylidene)-hydrazide is unique due to its combination of a furan ring, carboxylic acid group, and hydrazide moiety.
Eigenschaften
Molekularformel |
C16H18N2O3 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-9-15(12(3)21-10)16(19)18-17-11(2)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3,(H,18,19)/b17-11+ |
InChI-Schlüssel |
QJKYQICTAOTWHB-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)
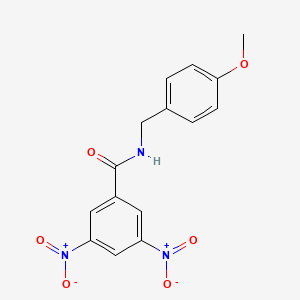
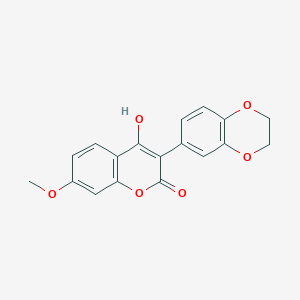
![3-cyclopropyl-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989767.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)

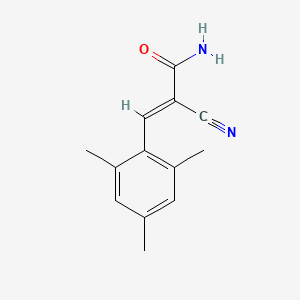

![4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11989802.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)
![1-ethyl-4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11989833.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11989839.png)
